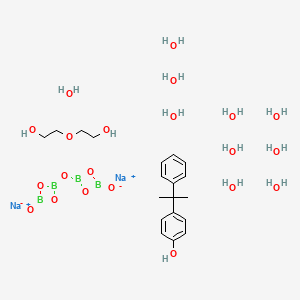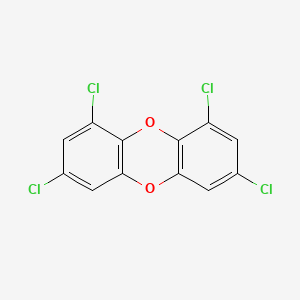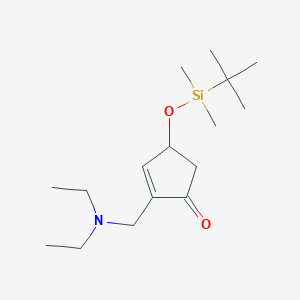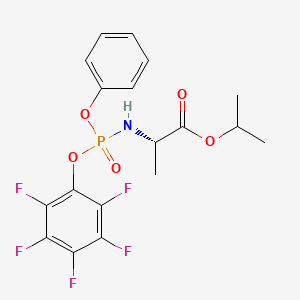
α-2'-Deoxy Zebularine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of α-2’-Deoxy Zebularine typically involves the silylation of the 2-hydroxypyrimidine nucleobase, followed by glycosylation to 2’-deoxy-3’,5’-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (Hoffer’s chlorosugar). The 3’- and 5’-protecting group esters are then removed using ammonia, resulting in an anomeric mixture of 2’-deoxy-zebularine nucleosides .
Industrial Production Methods: : While specific industrial production methods for α-2’-Deoxy Zebularine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications.
化学反応の分析
Types of Reactions: : α-2’-Deoxy Zebularine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of α-2’-Deoxy Zebularine.
科学的研究の応用
α-2’-Deoxy Zebularine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting DNA methylation and its effects on gene expression.
Industry: Utilized in the development of novel therapeutic agents and as a research tool in drug discovery.
作用機序
α-2’-Deoxy Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates. This binding inhibits the enzyme’s activity, preventing the deamination of cytidine to uridine. Additionally, α-2’-Deoxy Zebularine inhibits DNA methylation by incorporating into DNA and interfering with DNA methyltransferase activity, leading to the reactivation of previously silenced genes .
類似化合物との比較
Similar Compounds
Zebularine: A cytidine analog that also inhibits DNA methylation and has anti-tumor properties.
5-Fluorozebularine: A fluorinated analog of zebularine with enhanced inhibitory activity against DNA methyltransferases.
Tetrahydrouridine: A nucleoside analog that inhibits cytidine deaminase but lacks the DNA methylation inhibition properties of zebularine.
Uniqueness: : α-2’-Deoxy Zebularine is unique due to its dual ability to inhibit both cytidine deaminase and DNA methylation. This dual inhibition makes it a valuable tool in studying gene expression regulation and developing potential therapeutic agents for cancer treatment .
特性
CAS番号 |
68780-64-3 |
|---|---|
分子式 |
C₉H₁₂N₂O₄ |
分子量 |
212.2 |
同義語 |
1-(2-Deoxy-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


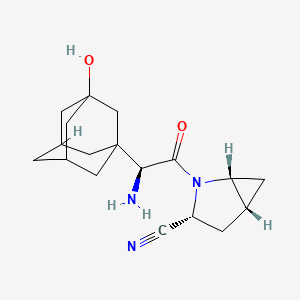
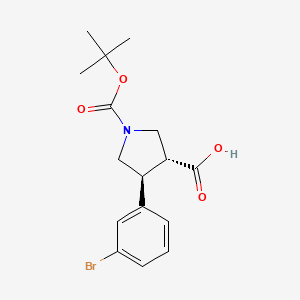
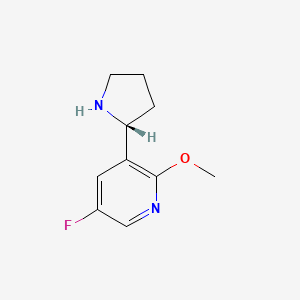
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
